
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pyrrolidine ring. It is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets. The cyano group and ester group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of a pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.
Uniqueness
This compound is unique due to its specific combination of a cyano group and an ester group attached to a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
21985-16-0 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8(7-11)9-5-4-6-12(9)2/h3-6H2,1-2H3 |
Clave InChI |
BOEKIVLOUKLZBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCCN1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


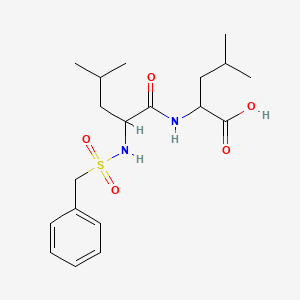
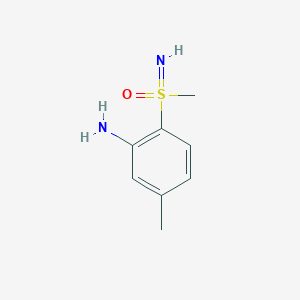



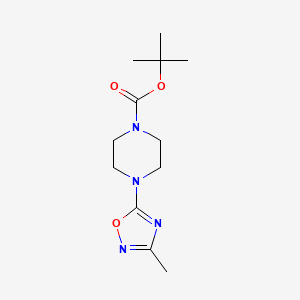
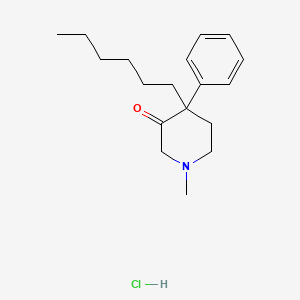
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
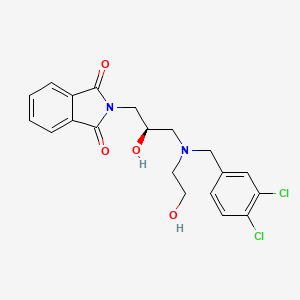
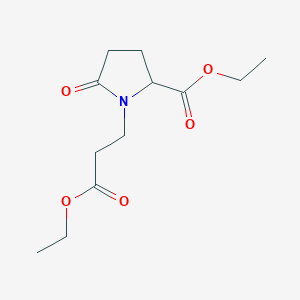

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
